2-(3,5-Dimethylcyclohexyl)ethan-1-amine
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Overview
Description
2-(3,5-Dimethylcyclohexyl)ethan-1-amine is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, featuring two methyl groups at the 3 and 5 positions and an ethanamine group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylcyclohexyl)ethan-1-amine typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 3,5-dimethylcyclohexanone with ethylamine under reductive amination conditions. This process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylcyclohexyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-(3,5-Dimethylcyclohexyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclohexaneethanamine: Lacks the methyl groups at the 3 and 5 positions.
2-(3,5-Dimethylcyclohexyl)ethanol: Contains a hydroxyl group instead of an amine group.
3,5-Dimethylcyclohexanone: Contains a ketone group instead of an amine group.
Uniqueness
2-(3,5-Dimethylcyclohexyl)ethan-1-amine is unique due to the presence of both the dimethylcyclohexyl and ethanamine groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2-(3,5-dimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C10H21N/c1-8-5-9(2)7-10(6-8)3-4-11/h8-10H,3-7,11H2,1-2H3 |
InChI Key |
KRYLCFVGMGGOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)CCN)C |
Origin of Product |
United States |
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